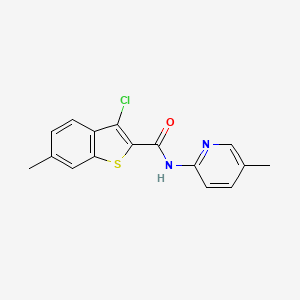
5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a heterocyclic compound with potential therapeutic properties. It has been extensively studied for its ability to inhibit the growth of cancer cells, as well as its antimicrobial and antiviral effects.
Mecanismo De Acción
The mechanism of action of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of viral enzymes, preventing viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is its broad-spectrum activity against cancer cells, bacteria, and viruses. Additionally, it has been found to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation is its relatively low solubility, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one. One area of focus could be the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies could explore its potential as a therapeutic agent for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. Finally, research could also investigate its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one involves the reaction of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-oneazide with an aldehyde or ketone in the presence of a catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then cyclized to form the thiazolidinone ring.
Aplicaciones Científicas De Investigación
Research on 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one has primarily focused on its potential as a therapeutic agent. Studies have shown that it exhibits anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have antimicrobial and antiviral effects, making it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
(2Z,5E)-5-benzylidene-3-phenyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c25-20-18(15-16-9-3-1-4-10-16)26-21(23-19-13-7-8-14-22-19)24(20)17-11-5-2-6-12-17/h1-15H/b18-15+,23-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGBDDGGQPSXDA-YPGFRNPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=N3)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(/C(=N/C3=CC=CC=N3)/S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5E)-5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)

![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)


